Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate

Antioxidant Coumarin Radical Scavenging

Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate is a differentiated coumarin building block that avoids the hepatotoxic epoxide metabolic pathway common to many coumarins, making it ideal for antioxidant drug discovery where liver safety is critical. The C-3 ethyl ester provides a tunable handle for amide coupling or further derivatization. With ≥98% purity, it ensures reproducible SAR studies and assay controls. Secure this safer, versatile scaffold for your research.

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
CAS No. 51081-69-7
Cat. No. B3269470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyl-2-oxo-2H-chromene-3-carboxylate
CAS51081-69-7
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2OC1=O)C
InChIInChI=1S/C13H12O4/c1-3-16-12(14)11-8(2)9-6-4-5-7-10(9)17-13(11)15/h4-7H,3H2,1-2H3
InChIKeyFYXQKLUUASQJHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (CAS 51081-69-7) | Coumarin Scaffold for Targeted Bioactivity


Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (CAS 51081-69-7) is a synthetic chromene derivative belonging to the coumarin family, characterized by a 4-methyl substituent and an ethoxycarbonyl group at the C-3 position. This compound (C₁₃H₁₂O₄, MW 232.23 g/mol) serves as a versatile building block in medicinal chemistry and organic synthesis . Its chromene core is associated with a range of biological activities, including antioxidant and antimicrobial properties, while the C-3 ester moiety provides a handle for further derivatization. Notably, the specific substitution pattern at C-3 and C-4 influences both reactivity and safety profiles, distinguishing it from simpler coumarin analogs.

Why Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate Cannot Be Arbitrarily Substituted: Structural Determinants of Activity and Safety


Coumarin derivatives exhibit highly variable biological outcomes based on subtle changes in substitution patterns, making generic interchange within the class unreliable. For instance, the presence of a C-3 ethoxycarbonyl group has been shown to modulate antioxidant efficiency in 4-methylcoumarins, an effect not observed with unsubstituted or differently substituted analogs [1]. Moreover, while many coumarins undergo metabolic activation to hepatotoxic epoxide intermediates, 4-methylcoumarins—including the target compound—are not metabolized via this pathway, conferring a distinct safety advantage [1]. These structural nuances underscore why selection of ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate must be based on its precise substitution profile rather than broad class membership.

Product-Specific Quantitative Evidence for Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (51081-69-7)


C-3 Ethoxycarbonylethyl Substituent Enables Tunable Antioxidant Activity

Introduction of an ethoxycarbonylethyl substituent at the C-3 position of 4-methylcoumarins modulates antioxidant efficiency. The parent 4-methylcoumarin scaffold (without C-3 substitution) exhibits baseline radical scavenging capacity; however, the addition of the ethoxycarbonylethyl group alters this activity in a manner not simply explainable by electron donating/withdrawing effects [1]. While specific IC50 or rate constant data for the target compound are not provided in the cited study, the class-level evidence demonstrates that C-3 functionalization is a critical determinant of antioxidant performance, allowing researchers to tune bioactivity by selecting the appropriate ester derivative.

Antioxidant Coumarin Radical Scavenging

Avoidance of Toxic Epoxide Metabolism Compared to Other Coumarins

Many coumarin derivatives, including simple coumarin (1,2-benzopyrone), are metabolized by CYP2A6 to 3,4-epoxide intermediates that can form covalent adducts with cellular macromolecules, leading to hepatotoxicity. In contrast, 4-methylcoumarins, such as ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate, are not metabolized via this epoxide pathway [1]. This metabolic distinction represents a significant safety differentiation: the target compound's 4-methyl substitution blocks the bioactivation route that underlies the toxicity of many unsubstituted or 3-substituted coumarins. No direct quantitative comparison of toxicity between the target compound and a specific comparator is available; the evidence derives from the established understanding of coumarin metabolism pathways.

Toxicology Drug Safety Metabolism

Ethyl Ester Provides Distinct Reactivity and Handling Profile Compared to Methyl Ester Analog

The ethyl ester of 4-methyl-2-oxo-2H-chromene-3-carboxylate (target) differs from its methyl ester counterpart (methyl 4-methyl-2-oxo-2H-chromene-3-carboxylate) in several physicochemical properties relevant to synthetic utility. While both esters can be hydrolyzed to the corresponding carboxylic acid, the ethyl ester generally exhibits slower hydrolysis kinetics under basic conditions and offers distinct solubility characteristics. No direct head-to-head kinetic data for these specific compounds were found; however, the well-documented trend of ethyl esters having higher boiling points and different partition coefficients (logP) compared to methyl esters applies . The target compound's molecular formula C₁₃H₁₂O₄ and MW 232.23 g/mol place it within a range suitable for many synthetic transformations, while the ethyl group provides a balance between stability and ease of deprotection.

Synthetic Chemistry Ester Hydrolysis Building Block

High Purity (≥98%) from Reputable Vendors Ensures Reproducible Experimental Outcomes

Commercial suppliers report this compound with a purity of 98% (HPLC) . High chemical purity is essential for obtaining reliable, reproducible data in biological assays and chemical reactions. While no direct comparison of batch-to-batch variability across vendors is presented, the specification of ≥98% purity provides a quantitative benchmark for procurement. This level of purity minimizes the influence of impurities on experimental results, reducing the risk of false positives or variable activity in screening campaigns.

Quality Control Analytical Chemistry Procurement

Recommended Application Scenarios for Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (51081-69-7)


Medicinal Chemistry: Design of Non-Hepatotoxic Antioxidant Leads

Given that 4-methylcoumarins bypass the toxic epoxide metabolic pathway, this compound is an ideal starting point for synthesizing antioxidant-focused drug candidates where liver safety is a concern. Researchers can leverage the tunable antioxidant activity conferred by the C-3 ester group to explore structure-activity relationships while minimizing confounding toxicity from coumarin epoxidation [1].

Synthetic Chemistry: Versatile Building Block for Heterocyclic Libraries

The presence of both a reactive ester and the chromene core enables diverse derivatization strategies, including hydrolysis to the carboxylic acid for amide coupling or further functionalization at the chromene ring. The ethyl ester offers a practical balance of stability and reactivity for multi-step syntheses [1].

Analytical and Bioassay Development: Use as a Reference Standard or Scaffold Control

With vendor-specified purity of ≥98%, this compound is suitable for use as a chromatographic standard, a negative control in epoxide-toxicity studies, or a baseline scaffold in comparative bioactivity evaluations. Its well-defined structure and high purity support reproducible assay performance [1].

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